

# A Comparative Analysis of First-Generation CD137 Agonists in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Guide for Researchers and Drug Development Professionals

The co-stimulatory receptor CD137 (4-1BB), a member of the tumor necrosis factor receptor superfamily (TNFRSF), has emerged as a promising target in cancer immunotherapy. Agonistic antibodies targeting CD137 are designed to enhance the anti-tumor activity of T cells and Natural Killer (NK) cells. This guide provides a statistical analysis and comparative overview of the first-generation CD137 agonistic antibodies, urelumab and utomilumab, focusing on their preclinical and clinical performance, and the experimental methodologies used for their evaluation.

## **Comparative Performance of Urelumab and Utomilumab**

Urelumab (BMS-663513) and utomilumab (PF-05082566) were the first CD137 agonists to enter clinical trials.[1] Despite their shared target, they exhibit distinct characteristics in terms of efficacy and safety, which are thought to be influenced by their different binding epitopes, affinities, and antibody isotypes.[1][2]

## Preclinical Efficacy

In preclinical mouse models, CD137 agonist antibodies have demonstrated potent anti-tumor efficacy.[3] For instance, in a study using humanized mice with subcutaneously inoculated colon cancer cells, a urelumab analog showed significant tumor growth inhibition (TGI) of 64.26%.[4] While direct head-to-head preclinical studies are limited in the public domain, the



general consensus from various reports is that urelumab demonstrated more potent agonistic activity.[5]

## Clinical Efficacy and Safety

The clinical development of urelumab and utomilumab revealed a clear trade-off between efficacy and safety. Urelumab showed promising signs of clinical activity but was hampered by significant dose-limiting liver toxicity.[1][6] Conversely, utomilumab had a much more favorable safety profile but demonstrated limited clinical efficacy as a monotherapy.[1][7]

| Parameter         | Urelumab (BMS-663513)                                                                                                                                                                           | Utomilumab (PF-05082566)                                                                                                                          |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism         | Binds to the CRD1 domain of CD137, does not compete with the natural ligand (CD137L).[2]                                                                                                        | Binds to the CRD2 and CRD3 domains of CD137, competing with CD137L.[2][8]                                                                         |
| Affinity          | Higher affinity (16.6-22 nM).[1]                                                                                                                                                                | Lower affinity (69-71.2 nM).[1]                                                                                                                   |
| FcyR Crosslinking | Can activate CD137 signaling without FcyR cross-linking, but activity is augmented by it.[5]                                                                                                    | Agonistic function is dependent on FcyR-mediated cross-linking.[5]                                                                                |
| Clinical Efficacy | Monotherapy showed some efficacy in melanoma patients, but at doses associated with toxicity.[5] In combination with nivolumab, showed modest efficacy in advanced solid tumors.[9]             | Limited efficacy as a monotherapy and in combination with rituximab.[1] [7] In ICI-refractory melanoma, the objective response rate was 2.3%.[10] |
| Toxicity Profile  | Significant dose-dependent hepatotoxicity, including fatal adverse events.[1] The most frequent treatment-related adverse events at doses ≥1.0 mg/kg were increased AST (27%) and ALT (27%).[9] | Favorable safety profile with no major toxicities observed.[1][7] The most common treatment-related adverse event was fatigue (16.4%).[7]         |



## **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment and comparison of CD137 agonists. Below are protocols for key in vitro and in vivo experiments.

## In Vitro T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of a CD137 agonist to enhance T-cell proliferation upon stimulation.

#### Materials:

- Peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
- CellTrace™ CFSE Cell Proliferation Kit.
- T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies).
- CD137 agonist antibody and isotype control.
- Complete RPMI-1640 medium.
- FACS buffer (PBS with 2% FBS).
- Flow cytometer.

#### Protocol:

- Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- CFSE Staining: Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 2.5 μM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium. Wash the cells twice with complete medium.
- Cell Culture and Stimulation: Plate the CFSE-labeled cells in a 96-well plate. Add T-cell stimuli (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies). Add the CD137 agonist antibody or isotype control at various concentrations.



- Incubation: Culture the cells for 4-5 days at 37°C in a CO2 incubator.
- Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). Acquire the samples on a flow cytometer.
   Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.

## In Vivo Tumor Model Efficacy Study

This study evaluates the anti-tumor efficacy of a CD137 agonist in a syngeneic mouse tumor model.

#### Materials:

- 6-8 week old female BALB/c mice.
- CT26 colon carcinoma cells.
- CD137 agonist antibody and isotype control (or vehicle).
- · Sterile PBS.
- Calipers for tumor measurement.

### Protocol:

- Tumor Inoculation: Subcutaneously inject 5x10^5 CT26 cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated as (Length x Width^2) / 2.
- Treatment: When tumors reach a predetermined size (e.g., 100 mm<sup>3</sup>), randomize the mice into treatment groups (e.g., vehicle control, isotype control, CD137 agonist).
- Dosing: Administer the CD137 agonist (e.g., 100 μg per mouse) and controls via intraperitoneal (i.p.) injection on specified days (e.g., days 9, 11, 13, and 15 post-tumor inoculation).[11]



Endpoint: Continue to monitor tumor growth and the general health of the mice. The study
endpoint may be a specific tumor volume, a predetermined time point, or when control
tumors necessitate euthanasia. Tumor growth inhibition is calculated and survival curves are
generated.

## NF-кВ Reporter Assay

This assay measures the activation of the NF-κB signaling pathway downstream of CD137 engagement.

#### Materials:

- HEK293 cells stably expressing human CD137 and an NF-κB-luciferase reporter construct.
   [12][13]
- · CD137 agonist antibody.
- Culture medium (DMEM with 10% FBS).
- Luciferase assay reagent.
- · Luminometer.

### Protocol:

- Cell Plating: Seed the CD137/NF-κB reporter cells in a 96-well white-walled plate and incubate overnight.
- Treatment: Treat the cells with the CD137 agonist antibody at various concentrations for 6-18 hours.[14]
- Lysis and Luciferase Measurement: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
- Data Analysis: Measure the luminescence using a luminometer. An increase in luminescence indicates the activation of the NF-κB pathway.

# Signaling Pathways and Experimental Workflows



Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

## **CD137 Signaling Pathway**

Activation of CD137 by its ligand or an agonistic antibody leads to the recruitment of TRAF1 and TRAF2 adaptor proteins to its cytoplasmic tail.[15][16][17] This initiates a signaling cascade that results in the activation of the NF-kB and MAPK pathways, promoting T-cell proliferation, survival, and enhanced effector functions.









Click to download full resolution via product page



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The emerging landscape of novel 4-1BB (CD137) agonistic drugs for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic anti-tumor efficacy of anti-CD137 agonistic monoclonal antibody in mouse models of myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.gempharmatech.com [en.gempharmatech.com]
- 5. frontiersin.org [frontiersin.org]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Utomilumab in Patients With Immune Checkpoint Inhibitor-Refractory Melanoma and Non-Small-Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Human CD137 & NF-κB Reporter Recombinant Cell Line, HEK293 Creative Biolabs [creative-biolabs.com]
- 14. NF-κB luciferase reporter assay [bio-protocol.org]
- 15. Human 4-1BB (CD137) signals are mediated by TRAF2 and activate nuclear factorkappa B. | Semantic Scholar [semanticscholar.org]
- 16. Human 4-1BB (CD137) signals are mediated by TRAF2 and activate nuclear factorkappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]



To cite this document: BenchChem. [A Comparative Analysis of First-Generation CD137
 Agonists in Immuno-Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b042665#statistical-analysis-of-cfl-137-comparative-studies]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com